![molecular formula C13H10FNO B12842996 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-05-1](/img/structure/B12842996.png)
4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 4’ position, a fluoro group at the 3’ position, and an aldehyde group at the 3 position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to convert the nitro group to an amino groupFinally, the aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoro group.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluoro group can enhance binding affinity and selectivity by participating in halogen bonding. The amino group can form hydrogen bonds, while the aldehyde group can undergo nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-fluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4’-Amino-3’-chloro[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.
4’-Amino-3’-methyl[1,1’-biphenyl]-3-carbaldehyde: Contains a methyl group instead of a fluoro group, altering its electronic properties and steric hindrance.
Uniqueness
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of functional groups that provide a balance of reactivity and stability. The fluoro group enhances its potential as a pharmacophore by improving binding affinity and metabolic stability. The amino and aldehyde groups offer versatile sites for further chemical modifications .
Propriétés
Numéro CAS |
893738-05-1 |
|---|---|
Formule moléculaire |
C13H10FNO |
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
3-(4-amino-3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H10FNO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H,15H2 |
Clé InChI |
ZSTCFZNDWHYJCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





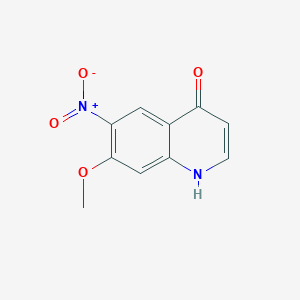

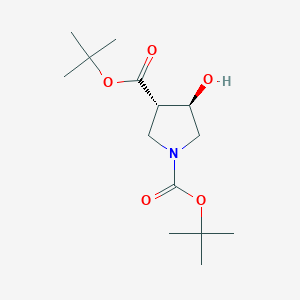


![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
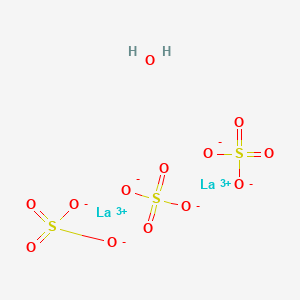

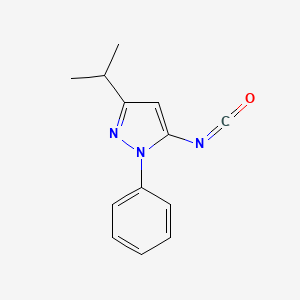
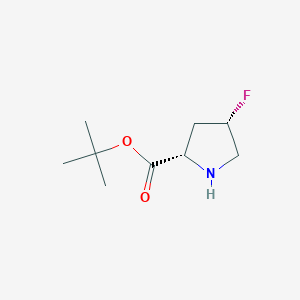
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
